molecular formula C9H13NO B1266046 4-Amino-2,3,6-trimethylphenol CAS No. 17959-06-7

4-Amino-2,3,6-trimethylphenol

Cat. No.: B1266046
CAS No.: 17959-06-7
M. Wt: 151.21 g/mol
InChI Key: OZIFWVTUTMBIOH-UHFFFAOYSA-N
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Description

4-Amino-2,3,6-trimethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an amino group and three methyl groups attached to the benzene ring

Biochemical Analysis

Biochemical Properties

4-Amino-2,3,6-trimethylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it interacts with.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its function. These interactions can lead to changes in enzyme activity, protein conformation, and ultimately, gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, which may alter its initial effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. The compound’s role in oxidative stress responses and energy metabolism is particularly noteworthy, as it can impact the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to bind to transporters and proteins is crucial for its effective distribution and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. The localization of this compound is essential for its interaction with target biomolecules and its overall biochemical activity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,6-trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2,3,6-trimethylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3,6-trimethylphenol is unique due to the presence of both an amino group and three methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-amino-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIFWVTUTMBIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939242
Record name 4-Amino-2,3,6-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17959-06-7
Record name 4-Amino-2,3,6-trimethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol,3,6-trimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2,3,6-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,3,6-trimethylphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

152 g of sodium hydrosulfite were added, whilst ice-cooling, to a mixture of 36.15 g of 2,3,6-trimethyl-benzoquinone-4-oxime [prepared as described in step (b) above] and 880 ml of a 1N aqueous solution of sodium hydroxide, and the resulting mixture was stirred at room temperature for 1 hour, after which it was allowed to stand overnight. The reaction mixture was then poured into ice-water and the pH of the aqueous mixture was adjusted to a value of 4 to 5 by the addition of 5N aqueous hydrochloric acid, after which it was neutralized with sodium hydrogencarbonate. The mixture thus obtained was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, after which the crystalline residue was triturated with diisopropyl ether and collected by filtration. On washing with diisopropyl ether, there were obtained 30.1 g of the title compound, melting at 131°-134° C.
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152 g
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36.15 g
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Synthesis routes and methods II

Procedure details

The method of Smith and Schubert, J. Am. Chem. Soc. 1948, 70, 2656, was followed. 2,3,5-Trimethyl-1,4-benzoquinone-1-mono-oxime (50 g, 0.30 mol) was dissolved in aq. sodium hydroxide solution (49.5 g, 1.24 mol of NaOH in 720 mL of water). The resulting intense red solution was cooled in an ice bath and stirred while sodium dithionite (126.1 g, 0.73 mol) was added. The red color faded and a beige precipitate formed. The mixture was stirred for 2 hours and allowed to come to ambient temperature. It was then cooled in ice and filtered. The crude 25a was pressed dry, rapidly transferred to an evacuated atmosphere and dried further (50° C./0.3 torr, 24 hours), mp 130°-131° C. with dec. (lit.: Smith, L. I.; Schubert, W. M. J. Am. Chem. Soc. 1948, 70, 2656; 132°-134° C. dec.). Spectral data: 1H NMR (CD3 SOCD3): δ 1.90 (s, 3H), 2.05 (2s, 3H each), 4.10 (br s, 2H), 6.25 (s, 1H), 7.10 (br s, 1H); 13C NMR (CD3SOCD3): δ 12.88, 13.25, 16.78, 114.39, 118.43, 122.25, 123.95, 138.81, 144.11.
Quantity
50 g
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720 mL
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126.1 g
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reactant
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Synthesis routes and methods III

Procedure details

Into a solution of sulfanilic acid (13.0 grams, 68 mmol) in water (68 milliliters) contained in a 250 milliliter round bottom flask equipped with a magnetic stirrer, internal thermometer and ice bath at 15° C. was added solid Na2CO3 (3.69 grams, 34 mmol) followed by a solution of NaNO2 (5.1 grams, 74 mmol) in water (14 milliliters). The latter addition caused a color change from milky-white to orange. A separate 500 milliliter three-necked flask equipped with a magnetic stirrer, internal thermometer and ice bath was charged with concentrated hydrochloric acid (12 milliliters), ice (68 grams) and the solution of the diazonium salt prepared above. This mixture was stirred at 15° C. for 45 minutes. Meanwhile a third flask (1 L) equipped with an internal thermometer, nitrogen inlet, condenser, addition funnel and mechanical stirrer was charged with water (68 milliliters), NaOH (14.96 grams, 318 mmol) and 2,3,6-trimethylphenol (9.30 grams, 68 mmol). This mixture was cooled to 0° C. by means of an ice-salt mixture and the diazonium salt - hydrochloric acid mixture prepared above was added dropwise while maintaining the temperature below 5° C. Upon completion of the diazonium salt addition the reaction mixture was warmed to 52° C. and solid Na2S2O4 (3.13 grams, 18 mmol) was added. Stirring was continued and the mixture heated to 80° C. whereupon additional Na2S2O4 (28.2 grams, 162 mmol) was added in three equal portions (9.4 grams each) at 5 minute intervals. The mixture was heated at 80° C. under nitrogen for 20 minutes, cooled to room temperature and filtered to afford the crude product as a yellow solid. The solid was dissolved in ethyl acetate (300 milliliters) and washed with water. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 4-amino-2,3,6-trimethylphenol in quantitative yield which was used successfully in subsequent reactions without further purification. H'-NMR (CDCl3) 6.30 (S, 1H), 2.11 (S, 9H).
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diazonium salt hydrochloric acid
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diazonium salt
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14 mL
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300 mL
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14.96 g
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9.3 g
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68 mL
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68 mL
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5.1 g
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12 mL
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68 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,3,6-trimethylphenol
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Reactant of Route 6
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